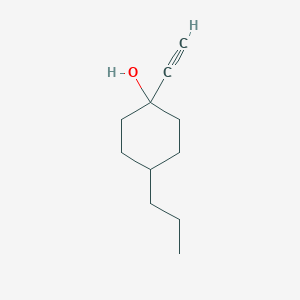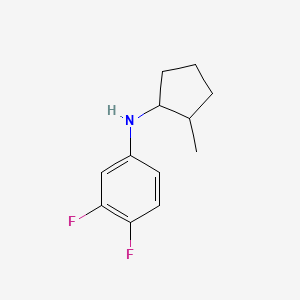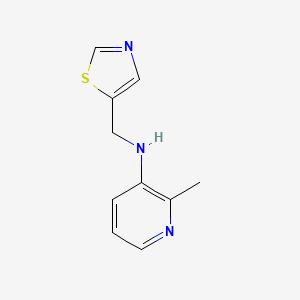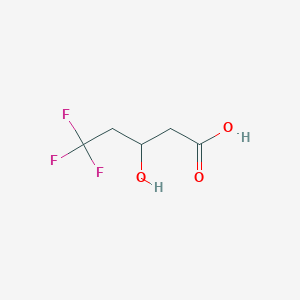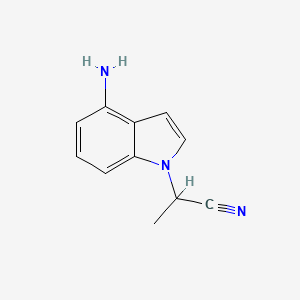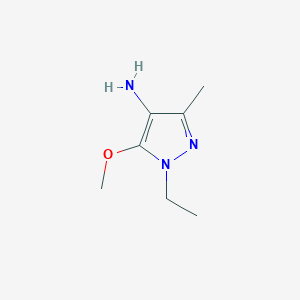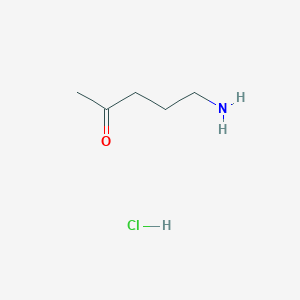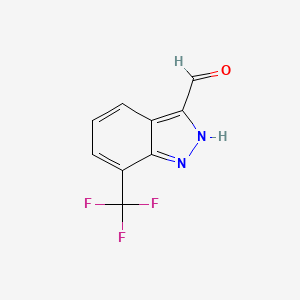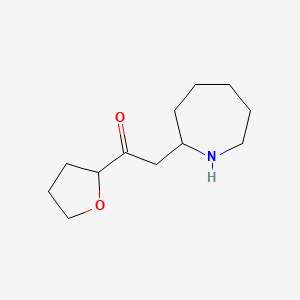
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the formation of the azepane and oxolane rings followed by their coupling. Common synthetic routes may include:
Ring Formation: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes. The oxolane ring can be formed via cyclization of diols or epoxides.
Coupling Reaction: The two rings can be coupled using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of efficient catalysts to improve yield and selectivity.
Process Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(tetrahydrofuran-2-yl)ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which may impart distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-(azepan-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2 |
InChI-Schlüssel |
HYMGQOQAVZEKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)CC(=O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


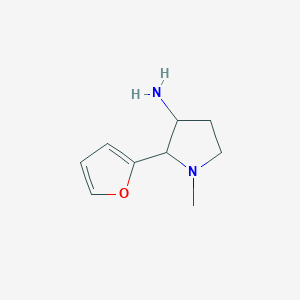
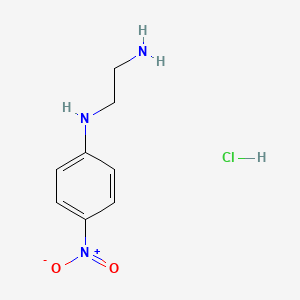
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)
